molecular formula C9H12F7I B1307714 1,1,1,2,2,3,3-Heptafluoro-5-iodononane CAS No. 755-48-6

1,1,1,2,2,3,3-Heptafluoro-5-iodononane

Cat. No. B1307714
CAS RN: 755-48-6
M. Wt: 380.08 g/mol
InChI Key: OREPMMRTKSCBPA-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-5-iodononane is a chemical compound with the molecular formula C9H12F7I. It has an average mass of 380.085 Da and a monoisotopic mass of 379.987183 Da .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane consists of a nonane backbone with seven fluorine atoms and one iodine atom attached. The iodine atom is located on the fifth carbon atom from one end of the molecule .


Physical And Chemical Properties Analysis

1,1,1,2,2,3,3-Heptafluoro-5-iodononane has a density of 1.6±0.1 g/cm3. It has a boiling point of 215.7±8.0 °C at 760 mmHg and a vapour pressure of 0.2±0.4 mmHg at 25°C. The enthalpy of vaporization is 43.4±3.0 kJ/mol and the flash point is 92.1±5.6 °C. The index of refraction is 1.407 and the molar refractivity is 57.7±0.3 cm3 .

Scientific Research Applications

Synthesis and Polymer Models

1,1,1,2,2,3,3-Heptafluoro-5-iodononane is efficient in telomerization reactions, a type of polymerization process. It is used as a chain-transfer agent in the synthesis of fluorocarbon polymers, providing models for understanding polymer systems. Its efficiency and relative performance in these reactions have been explored in research by Chambers et al. (1964) (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).

Reactions with Sulphides and Alkynes

In a study by Haszeldine et al. (1972), 1,1,1,2,2,3,3-Heptafluoro-5-iodononane demonstrated its utility in photochemical reactions with ethyl methyl sulphide, yielding various products such as heptafluoro-n-propyl methyl sulphide and 1H-heptafluoropropane (Haszeldine, Rigby, & Tipping, 1972).

Supramolecular Chemistry

Fontana et al. (2002) investigated the formation of stable aggregates between 1-iodoperfluoroheptane and tetramethylethylenediamine, showing significant applications in the field of supramolecular chemistry. These findings are essential for understanding intermolecular interactions involving perfluorocarbon and hydrocarbon modules (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

Organohypervalent Iodine Chemistry

The compound's relevance extends to the field of organohypervalent iodine chemistry. Zhdankin and Stang (2008) discussed the synthetic applications of organoiodine compounds, highlighting the importance of iodine derivatives like 1,1,1,2,2,3,3-Heptafluoro-5-iodononane in various selective oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,11)8(12,13)9(14,15)16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPMMRTKSCBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404578
Record name 1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3-Heptafluoro-5-iodononane

CAS RN

755-48-6
Record name 1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,1,2,2,3,3-Heptafluoro-5-iodononane
Reactant of Route 6
1,1,1,2,2,3,3-Heptafluoro-5-iodononane

Citations

For This Compound
1
Citations
NO Brace - The Journal of Organic Chemistry, 1971 - ACS Publications
Free-radical addition of perfluoroalkyl iodides (RfI) to 3-butenoic acid gave RfCH2CHICH2COOH in quantitative yield. Dehydrohalogenation of the adductby base removed both HI and …
Number of citations: 26 pubs.acs.org

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